molecular formula C21H27NO3 B13035369 Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13035369
M. Wt: 341.4 g/mol
InChI Key: HTOVZKPAKKPPKF-NRFANRHFSA-N
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Description

Methyl ®-1’-(cyclobutylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-1’-(cyclobutylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multiple steps, including the formation of the spirocyclic structure and the introduction of functional groups. Common synthetic routes may involve the use of cyclobutylmethyl halides and naphthalene derivatives under specific reaction conditions such as temperature control and the use of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1’-(cyclobutylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl ®-1’-(cyclobutylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl ®-1’-(cyclobutylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-1’-(cyclopropylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate
  • Methyl ®-1’-(cyclopentylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate

Uniqueness

Methyl ®-1’-(cyclobutylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

methyl (6R)-1'-(cyclobutylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C21H27NO3/c1-25-19(23)17-6-7-18-13-21(10-8-16(18)12-17)9-3-11-22(20(21)24)14-15-4-2-5-15/h6-7,12,15H,2-5,8-11,13-14H2,1H3/t21-/m0/s1

InChI Key

HTOVZKPAKKPPKF-NRFANRHFSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C[C@]3(CCCN(C3=O)CC4CCC4)CC2)C=C1

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CCCN(C3=O)CC4CCC4)CC2)C=C1

Origin of Product

United States

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